

quality control and purity assessment of sodium cholesteryl sulfate

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Compound of Interest

Compound Name: Sodium cholesteryl sulfate

Cat. No.: B015074

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This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information on the quality control and purity assessment of **Sodium Cholesteryl Sulfate** (SCS).

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for **sodium cholesteryl sulfate**?

A1: **Sodium cholesteryl sulfate** should be stored as a crystalline solid at -20°C for long-term stability.^{[1][2]} Under these conditions, it is stable for at least four years.^[1] For stock solutions, it is recommended to store them at -80°C for up to 6 months or at -20°C for up to 1 month, preferably under an inert gas like nitrogen and protected from moisture.^[3]

Q2: What solvents are suitable for dissolving **sodium cholesteryl sulfate**?

A2: **Sodium cholesteryl sulfate** is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).^[1] The approximate solubility is 10 mg/mL in DMSO and 20 mg/mL in DMF.^[1] To aid dissolution, warming, heating to 60°C, or sonication may be applied.^{[3][4]} It is recommended to purge the solvent with an inert gas before preparing stock solutions.^[1]

Q3: What is the typical purity of commercially available **sodium cholesteryl sulfate**?

A3: Commercially available **sodium cholesteryl sulfate** typically has a purity of $\geq 95\%$.^{[1][2]} Batch-specific analytical results are usually provided on the certificate of analysis that accompanies the product.^[1]

Q4: What are potential impurities or related compounds I should be aware of?

A4: Potential impurities can arise from the starting materials, synthesis process, or degradation during storage.^[5] For cholesterol-derived compounds, these may include other sterols, oxidation products (like 7-Ketocholesterol), and unreacted cholesterol.^{[5][6]}

Troubleshooting Analytical Issues

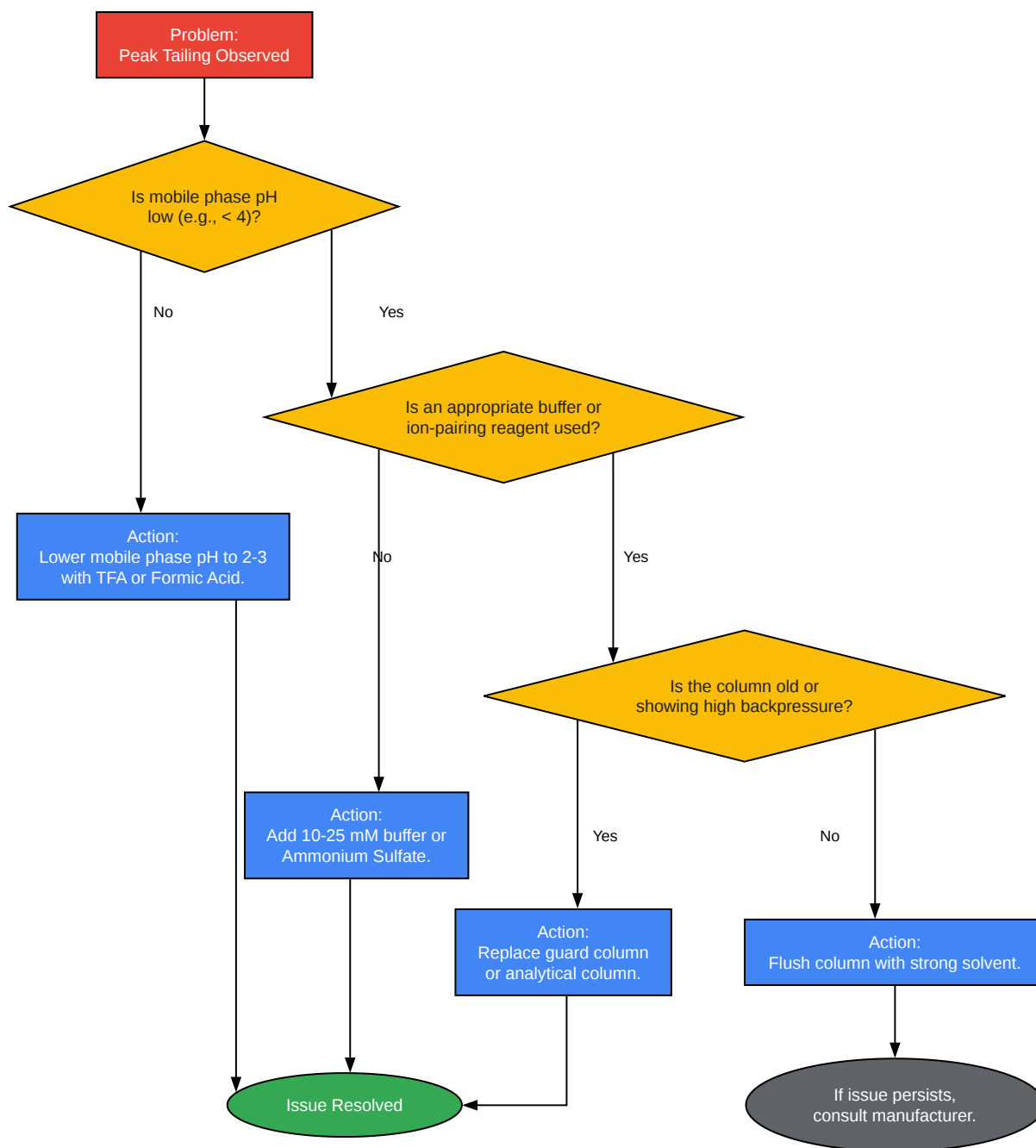
This section addresses common problems encountered during the analysis of **sodium cholesteryl sulfate** by High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).

HPLC Troubleshooting Guide

Q5: I am seeing significant peak tailing in my reversed-phase HPLC chromatogram. What could be the cause?

A5: Peak tailing is a common issue when analyzing acidic compounds like SCS on silica-based columns.^[7] It is often caused by secondary interactions between the negatively charged sulfate group and active silanol groups on the column's stationary phase.^[7]

- **Solution 1: Adjust Mobile Phase pH:** Lowering the mobile phase pH (e.g., to pH 2-3) can suppress the ionization of silanol groups, reducing these secondary interactions.^[7]
- **Solution 2: Use an Ion-Pairing Reagent or Buffer:** Adding ammonium sulfate to the aqueous portion of the mobile phase can improve the retention and peak shape of steroid sulfates via an ion-pairing mechanism.^[8] Using a buffer in the 10-25 mM range can also help maintain a constant ionization state for the analyte and suppress silanol interactions.^[7]
- **Solution 3: Check Column Health:** The column may be degrading, especially if operated at a high pH. Flush the column with a strong solvent or replace it if necessary.^[9]



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Caption: Troubleshooting logic for HPLC peak tailing. (Within 100 characters)

Q6: My retention times are shifting between injections. What should I check?

A6: Retention time variability can be caused by several factors:

- **Mobile Phase Composition:** Ensure the mobile phase is fresh, well-mixed, and degassed. Evaporation of the organic component can lead to longer retention times.[\[9\]](#)
- **Column Temperature:** Use a column oven to maintain a constant temperature, as fluctuations in ambient temperature can affect retention.[\[9\]](#)
- **Column Equilibration:** Ensure the column is fully equilibrated with the mobile phase before starting the analytical run, which may require pumping at least 10-20 column volumes.[\[9\]](#)
- **Pump and System Leaks:** Check for leaks in the pump, injector, and fittings. A drop in pressure is a key indicator of a leak.[\[9\]](#)

LC-MS Troubleshooting Guide

Q7: I am getting a low signal or no signal for **sodium cholesteryl sulfate** in my LC-MS analysis. What are the common causes?

A7: Low signal intensity is a frequent issue. Here are several things to verify:

- **Ionization Mode:** **Sodium cholesteryl sulfate** is best analyzed in negative ion mode (ESI-).[\[10\]](#)[\[11\]](#) In this mode, it readily forms the deprotonated molecule $[M-H]^-$.[\[10\]](#)
- **Mass Spectrometer Parameters:** Confirm you are monitoring the correct mass-to-charge ratio (m/z). The precursor ion should be m/z 465.2.[\[10\]](#) The most specific and abundant fragment ion for Selected Reaction Monitoring (SRM) is typically the bisulfate anion at m/z 97 or 96.9.[\[10\]](#)[\[12\]](#)
- **Sample Preparation:** The compound may be binding to sample vials or tubing. Consider using polypropylene vials.
- **Source Contamination:** A dirty ion source can significantly suppress the signal. Clean the ESI probe, capillary, and source optics according to the manufacturer's instructions.

Quantitative Data & Product Specifications

The following table summarizes typical product specifications for **sodium cholesteryl sulfate**.

Parameter	Specification	Reference(s)
Purity	≥95%	[1] [2]
Molecular Formula	C ₂₇ H ₄₅ O ₄ S • Na	[1]
Formula Weight	488.7	[1]
Appearance	Crystalline Solid	[1]
Storage	-20°C	[1] [2] [3]
Stability	≥ 4 years (at -20°C)	[1]

Experimental Protocols

This section provides detailed methodologies for common analytical procedures used in the quality control of **sodium cholesteryl sulfate**.

Protocol 1: Purity Assessment by HPLC-UV

This method is suitable for determining the purity of the bulk material. Due to the lack of a strong chromophore, detection at low UV wavelengths is necessary.[\[13\]](#)

- Instrumentation: HPLC system with a UV-Vis detector.
- Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
- Sample Preparation: Accurately weigh and dissolve the sample in methanol or acetonitrile to a final concentration of approximately 1 mg/mL.
- Chromatographic Conditions:

Parameter	Value	Reference(s)
Mobile Phase	Acetonitrile and Water	[14]
Gradient	Isocratic or Gradient (e.g., 80-100% Acetonitrile)	[14]
Flow Rate	1.0 mL/min	
Column Temp.	30°C	
Detection	205 nm	[14]

| Injection Vol. | 10 µL | |

- Analysis: Purity is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks.

Protocol 2: Identification and Purity by LC-MS/MS

This method provides high selectivity and sensitivity for both identification and quantification. [10]

- Instrumentation: UHPLC or HPLC system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.[10]
- Column: C18 reversed-phase column (e.g., 2.1 x 150 mm, 2.6 µm).[10]
- Sample Preparation: Prepare a dilute solution (e.g., 1-10 µg/mL) of the sample in methanol or a methanol/water mixture.
- LC-MS/MS Conditions:

Parameter	Value	Reference(s)
Mobile Phase A	Water with 0.1% Formic Acid or Ammonia	[11]
Mobile Phase B	Methanol or Acetonitrile	[10][11]
Flow Rate	0.3 mL/min	[10]
Column Temp.	28°C	[10]
Ionization Mode	ESI Negative	[10]

| MRM Transition | 465.2 → 96.9 |[10] |

- Analysis: The presence of the specific MRM transition confirms the identity of **sodium cholesteryl sulfate**. Purity can be assessed by comparing the peak area of the parent compound to any detected impurities.

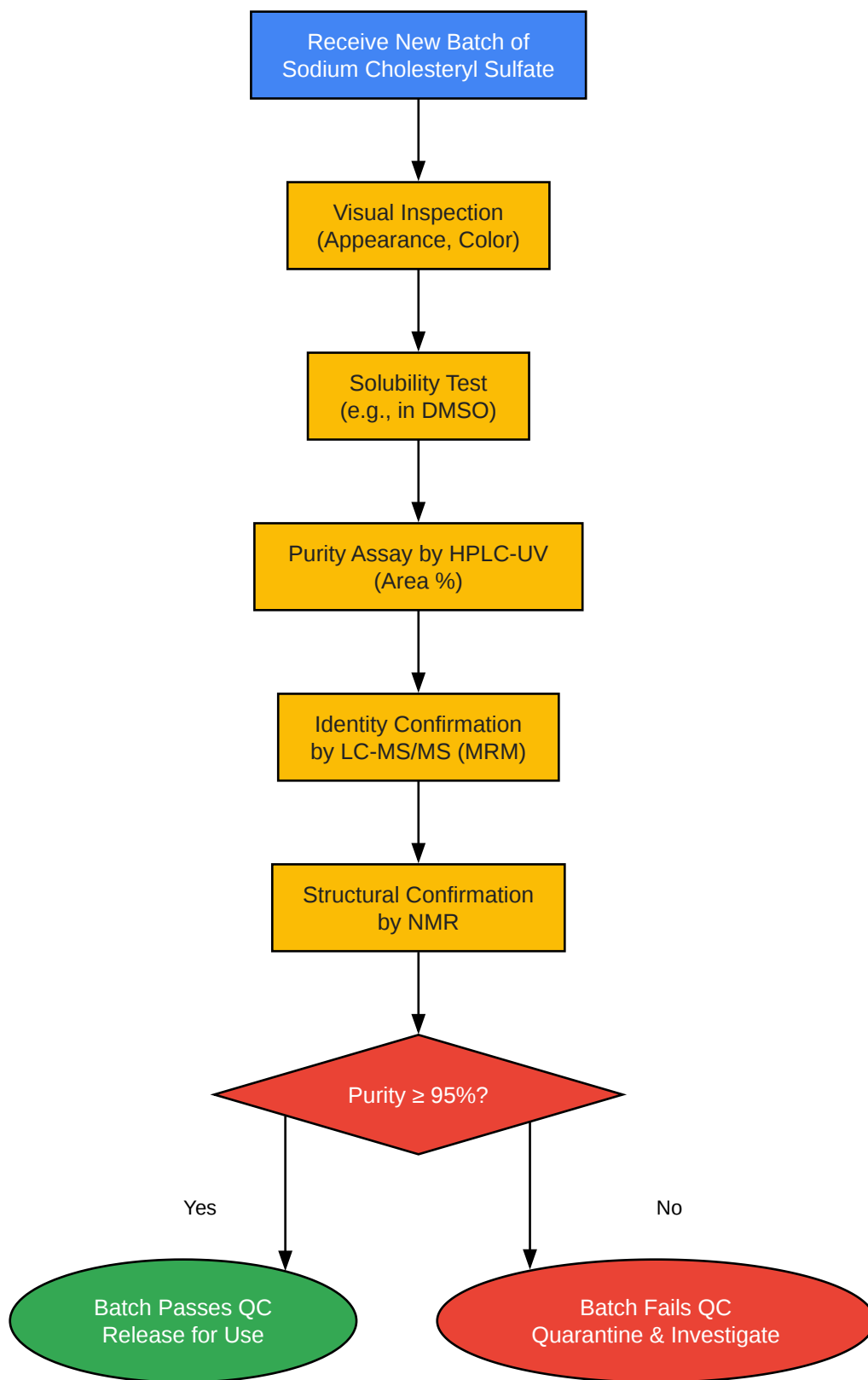
Protocol 3: Structural Confirmation by ¹H NMR

Nuclear Magnetic Resonance (NMR) is used to confirm the chemical structure of the compound.

- Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).
- Sample Preparation: Dissolve 5-10 mg of **sodium cholesteryl sulfate** in approximately 0.6 mL of a suitable deuterated solvent, such as DMSO-d₆. [15][16]
- Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum.
- Analysis: Compare the resulting spectrum with a reference spectrum or expected chemical shifts. The complex multiplet patterns of the steroid backbone and characteristic signals for the vinyl proton should be present. [15][17]

Workflow for Quality Control

The following diagram outlines a typical workflow for the comprehensive quality control analysis of a new batch of **sodium cholesteryl sulfate**.



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Caption: General workflow for quality control assessment. (Within 100 characters)

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